molecular formula C25H48O2Si2 B083007 Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl- CAS No. 10426-35-4

Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-

Cat. No. B083007
CAS RN: 10426-35-4
M. Wt: 436.8 g/mol
InChI Key: KBSHKNYEUGMMDQ-AXNLUTRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, nanotechnology, and pharmaceuticals. This compound is a silicon-based molecule that contains two trimethylsilyl groups and a steroid backbone.

Mechanism Of Action

The mechanism of action of Silane is not well understood. However, it is believed that Silane interacts with cell membranes and alters their properties, leading to changes in cellular signaling pathways. Silane may also interact with specific proteins and enzymes, leading to changes in their activity.

Biochemical And Physiological Effects

Silane has various biochemical and physiological effects, including its ability to enhance the adhesion properties of various materials, improve the stability of nanoparticles, and penetrate cell membranes. Silane may also have potential therapeutic effects due to its ability to target specific cells and alter cellular signaling pathways.

Advantages And Limitations For Lab Experiments

Silane has several advantages for lab experiments, including its ability to modify the surface properties of materials, enhance the stability of nanoparticles, and penetrate cell membranes. However, Silane has several limitations, including its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action.

Future Directions

For Silane research include its use in drug delivery systems, medical implants, and the synthesis of novel materials.

Synthesis Methods

The synthesis of Silane is a complex process that involves several steps. The initial step involves the conversion of 5α-androstan-3α,17α-diol to the corresponding chloride derivative using thionyl chloride. The resulting compound is then reacted with trimethylsilyl chloride to form the desired Silane product. The final product is then purified using various chromatographic techniques to obtain a pure compound.

Scientific Research Applications

Silane has various scientific research applications, including its use in material science, nanotechnology, and pharmaceuticals. In material science, Silane is used as a surface modifier to enhance the adhesion properties of various materials, including metals, ceramics, and polymers. In nanotechnology, Silane is used as a precursor for the synthesis of various silicon-based nanoparticles, including quantum dots and nanowires. In pharmaceuticals, Silane has potential applications as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.

properties

CAS RN

10426-35-4

Product Name

Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-

Molecular Formula

C25H48O2Si2

Molecular Weight

436.8 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane

InChI

InChI=1S/C25H48O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h18-23H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,23+,24-,25-/m0/s1

InChI Key

KBSHKNYEUGMMDQ-AXNLUTRKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O[Si](C)(C)C)C)O[Si](C)(C)C

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C

synonyms

3α,17α-Bis(trimethylsilyloxy)-5α-androstane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.